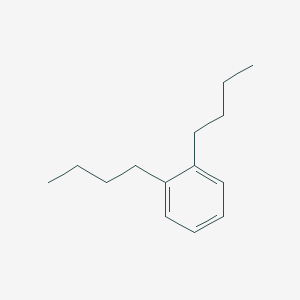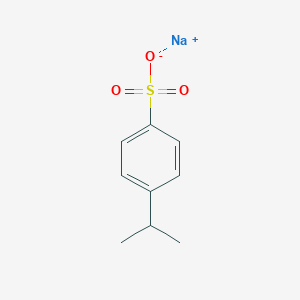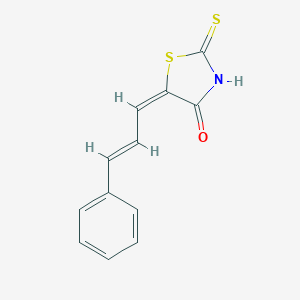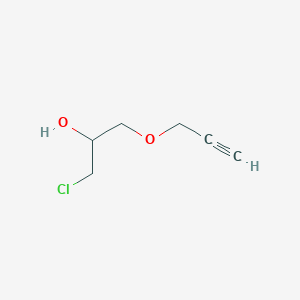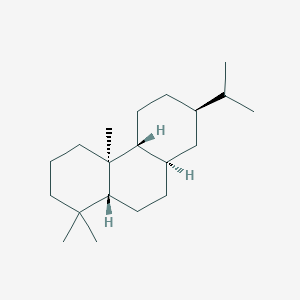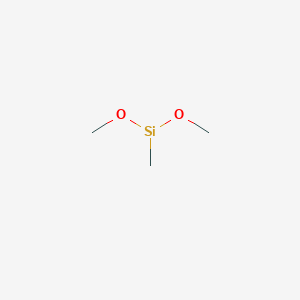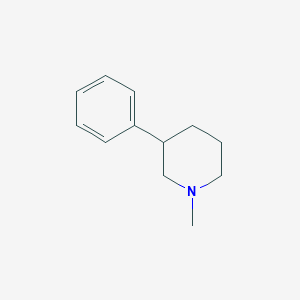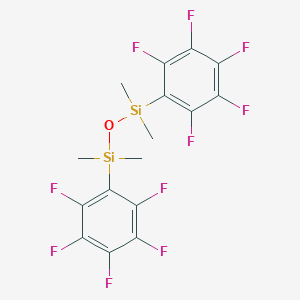
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- (DTMPF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a siloxane compound that contains fluorine atoms and is widely used in various fields, including material science, organic synthesis, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth, leading to apoptosis or programmed cell death.
Effets Biochimiques Et Physiologiques
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has been shown to have low toxicity in animal studies. However, its long-term effects on human health are not yet known. It is important to note that Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- is not approved for human use and should only be used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has several advantages for laboratory experiments, including its high reactivity and low toxicity. However, its high cost and limited availability can be a significant limitation for some researchers.
Orientations Futures
There are several future directions for the research on Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-. One potential area of research is the development of new synthetic methods for Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- that are more cost-effective and environmentally friendly. Another area of research is the investigation of the mechanism of action of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- and its potential applications in the treatment of other diseases. Additionally, the development of new formulations of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- that can be used in vivo is another potential area of research.
Méthodes De Synthèse
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- can be synthesized using various methods, including the reaction of hexamethyldisiloxane with pentafluorobenzene in the presence of a strong acid catalyst. Another method involves the reaction of hexamethyldisiloxane with pentafluorobenzene in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has been extensively studied for its potential applications in various scientific fields. In material science, it is used as a coating material due to its high thermal stability and water repellent properties. In organic synthesis, it is used as a reagent due to its high reactivity towards various organic compounds. In medicinal chemistry, Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
19091-32-8 |
|---|---|
Nom du produit |
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- |
Formule moléculaire |
C16H12F10OSi2 |
Poids moléculaire |
466.42 g/mol |
Nom IUPAC |
[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C16H12F10OSi2/c1-28(2,15-11(23)7(19)5(17)8(20)12(15)24)27-29(3,4)16-13(25)9(21)6(18)10(22)14(16)26/h1-4H3 |
Clé InChI |
HSHJZLRELITFHY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canonique |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Synonymes |
1,1,3,3-Tetramethyl-1,3-bis(pentafluorophenyl)propanedisiloxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



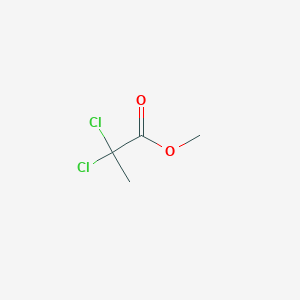
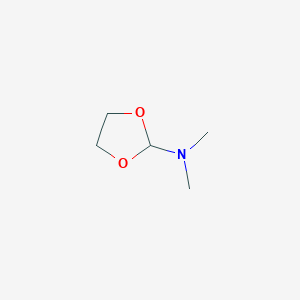
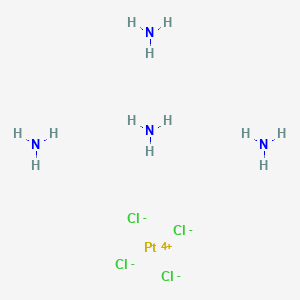
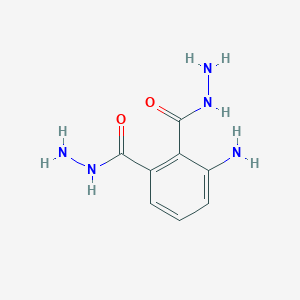
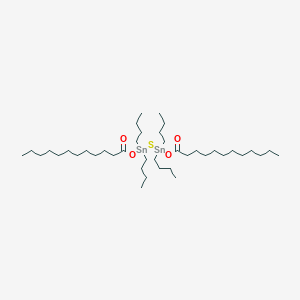
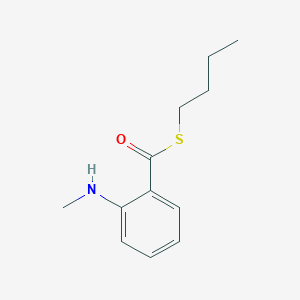
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
